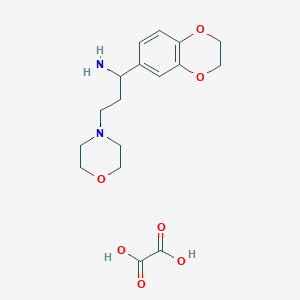
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(morpholin-4-yl)propan-1-amine; oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(morpholin-4-yl)propan-1-amine; oxalic acid is a useful research compound. Its molecular formula is C17H24N2O7 and its molecular weight is 368.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(morpholin-4-yl)propan-1-amine; oxalic acid has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H20N2O4, with a molecular weight of approximately 288.34 g/mol. The compound features a benzodioxin moiety linked to a morpholine group, which is significant for its biological activity.
Structural Representation
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with morpholine derivatives in an appropriate solvent under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.
Pharmacological Properties
Research indicates that compounds containing the benzodioxin structure exhibit a range of pharmacological activities:
- Antidiabetic Activity : A study evaluated various derivatives of benzodioxin for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. The results showed that some derivatives exhibited moderate inhibitory activity with IC50 values ranging from 81.12 µM to 86.31 µM compared to acarbose (IC50 = 37.38 µM) .
- Antitumor Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Effects : Some studies suggest that benzodioxin derivatives can reduce inflammation through the inhibition of pro-inflammatory cytokines.
Case Study 1: Antidiabetic Potential
A synthesized series of compounds based on the benzodioxin structure was tested for their α-glucosidase inhibitory activity. The study concluded that while most compounds showed weak to moderate activity, they still hold potential as therapeutic agents for managing type 2 diabetes .
| Compound ID | IC50 (µM) | Activity Level |
|---|---|---|
| Compound 7i | 86.31 | Moderate |
| Compound 7k | 81.12 | Moderate |
| Acarbose | 37.38 | Strong |
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies have shown that derivatives of this compound can effectively inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanisms identified include apoptosis induction and cell cycle arrest at the G1 phase.
属性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-morpholin-4-ylpropan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3.C2H2O4/c16-13(3-4-17-5-7-18-8-6-17)12-1-2-14-15(11-12)20-10-9-19-14;3-1(4)2(5)6/h1-2,11,13H,3-10,16H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUCWBRPGLHYOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(C2=CC3=C(C=C2)OCCO3)N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














